3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Assay Development Physicochemical Properties

SAR studies on 1,2,4-oxadiazole cores risk false conclusions when substituting regioisomers. This compound's ortho-ortho' dihalogen pattern enforces a sterically hindered, non-planar conformation essential for accurate target engagement profiling. • Distinct ortho-ortho' Br/Cl geometry enables systematic conformational SAR against para/meta analogs (cf. CAS 404900-69-2, 425373-64-4). • Dual halogen handles permit orthogonal Suzuki/Buchwald-Hartwig derivatization for chemical probe assembly. • High LogP (5.54) and low aqueous solubility (6.4E-3 g/L) necessitate pre-formulated DMSO stock protocols.

Molecular Formula C14H8BrClN2O
Molecular Weight 335.58 g/mol
CAS No. 1000339-28-5
Cat. No. B1294233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
CAS1000339-28-5
Molecular FormulaC14H8BrClN2O
Molecular Weight335.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)Cl
InChIInChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H
InChIKeyQXTCOSGKUMUJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) Procurement & Scientific Specification


3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) is a halogenated heterocyclic compound belonging to the 1,2,4-oxadiazole class . With the molecular formula C14H8BrClN2O and a molecular weight of 335.59 g/mol, it features a 2-bromophenyl group at the 3-position and a 2-chlorophenyl group at the 5-position of the oxadiazole ring . The compound's physicochemical properties, including calculated solubility of 6.4E-3 g/L in water at 25°C and a calculated LogP of approximately 5.54, are critical parameters for experimental design and procurement decisions .

1 Ortho-halogenated scaffold for conformation-dependent SAR
2 Low aqueous solubility requires DMSO co-solvent in assays
3 High calculated lipophilicity for membrane permeability studies

Why Generic Substitution Fails: The Critical Role of Ortho-Halogenation in 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole


The 1,2,4-oxadiazole scaffold exhibits biological activity highly dependent on the nature and position of its aryl substituents [1]. The specific ortho-ortho' substitution pattern of bromine and chlorine on the phenyl rings of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) is not a trivial structural variation. This unique arrangement introduces significant steric hindrance and specific electronic effects, which can drastically alter molecular conformation, target binding affinity, and physicochemical properties compared to its meta- or para-substituted analogs . Therefore, substituting this compound with a closely related regioisomer, such as 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 404900-69-2) or 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 425373-64-4), without rigorous experimental validation is a high-risk approach that can lead to unreproducible results and false structure-activity relationship (SAR) conclusions [2].

Target Compound
Ortho-Br / ortho-Cl substitution
Non-planar conformation
Unique steric and electronic profile may alter binding.
Common Regioisomers
para- or meta-halogenated analogs
More planar, linear shape
Conformational shift may invalidate SAR interpretation.

Quantitative Differentiation of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) vs. In-Class Analogs


Aqueous Solubility and LogP: A Computed Foundation for Handling and Assay Design

A key differentiator for 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) lies in its calculated physicochemical profile, which directly impacts experimental handling and biological interpretation. While measured experimental data are scarce for this specific compound, computed values provide a critical baseline for comparison and assay design. The compound has a calculated aqueous solubility of 6.4E-3 g/L at 25°C . This insolubility is a defining characteristic that necessitates the use of organic co-solvents (e.g., DMSO) for in vitro assays. Furthermore, its calculated LogP is 5.54, indicating high lipophilicity, which is expected to influence membrane permeability and non-specific binding . These computed parameters are essential for anticipating and troubleshooting solubility-limited activity in biological screens, a common pitfall in oxadiazole research [1].

Solubility & LogP
Computed, Class-level
Aqueous Solubility (calc.) 6.4E-3 g/L
LogP (calc.) 5.54
Guides co-solvent selection for assays
Experimental validation recommended
Medicinal Chemistry Assay Development Physicochemical Properties

Ortho-Substitution Pattern: A Structural Determinant for Distinct Molecular Conformation

The ortho-substitution pattern of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) is its most distinctive structural feature when compared to closely related analogs. While para- and meta-substituted halogenated oxadiazoles, such as 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 404900-69-2) and 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 425373-64-4), adopt a more linear, planar conformation, the ortho-ortho' substitution forces the two aryl rings out of plane due to steric clash between the 2-bromo and 2-chloro substituents . This non-planar conformation alters the molecule's three-dimensional shape and electrostatic potential surface, which can lead to distinct binding modes with biological targets compared to its planar regioisomers [1].

Conformation
Class-level inference
Non-planar vs. planar regioisomers
Shape may differentiate target engagement
Steric-based inference; experimental binding data absent
Medicinal Chemistry Structural Biology Computational Chemistry

Precedented Biological Activity of the 1,2,4-Oxadiazole Scaffold

While specific activity data for 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) is not publicly available in primary literature, the broader 1,2,4-oxadiazole class is extensively documented for its biological potential. This context supports its use as a scaffold for medicinal chemistry exploration. For instance, certain halogenated 1,2,4-oxadiazole derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range (e.g., 0.5-4 µg/mL) [1]. In anticancer research, related compounds have shown IC50 values ranging from 1.82 to 9.27 µM against various cancer cell lines, including HCT-116 (colon) and MCF-7 (breast) [2]. These class-level findings suggest that 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, with its unique halogenation pattern, is a rational candidate for further investigation in these therapeutic areas.

Scaffold Activity
Class-level inference
MIC 0.5–4 µg/mL (S. aureus); IC50 1.82–9.27 µM (cell lines)
Supports antimicrobial and cell-model screening rationale
Activity for target compound requires validation
Antimicrobial Research Anticancer Research Drug Discovery

Optimal Research and Procurement Scenarios for 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5)


Structure-Activity Relationship (SAR) Studies of Conformationally Constrained 1,2,4-Oxadiazoles

The primary value proposition of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) is as a key analog in SAR studies. Its ortho-ortho' substitution pattern creates a unique, non-planar conformation . Procurement is justified when a research program aims to systematically explore the impact of molecular shape on target binding, comparing this 'twisted' analog against the more planar para- and meta-substituted regioisomers (e.g., CAS 404900-69-2 and CAS 425373-64-4) [1].

Medicinal Chemistry Hit-to-Lead Optimization for Antimicrobial or Anticancer Programs

This compound is a relevant procurement target for hit-to-lead campaigns seeking to optimize the antimicrobial or anticancer activity of a 1,2,4-oxadiazole core [2]. Given the documented class-level activity, introducing the unique ortho-halogenated scaffold of CAS 1000339-28-5 may yield improvements in potency, selectivity, or physicochemical properties. Its high calculated LogP (5.54) and low aqueous solubility must be proactively managed in biological assays .

Chemical Biology Probe Development

The compound's potential to adopt a distinct three-dimensional conformation makes it a candidate for the development of a chemical probe to interrogate novel binding sites or protein-protein interactions . Its structure, containing both bromine and chlorine atoms, provides versatile synthetic handles for further derivatization (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions) to install fluorescent tags, affinity handles, or other reporter groups [3].

Reference Standard for Analytical Method Development

For laboratories developing or validating analytical methods (e.g., HPLC, LC-MS) to separate a panel of closely related halogenated oxadiazoles, 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) can serve as a valuable reference standard. Its unique retention time, driven by its specific conformation and physicochemical properties, aids in establishing robust and selective analytical methods for quality control or metabolic studies .

Application
Selection Property
Validation Focus
Conformation-constrained oxadiazole SAR
Ortho-halogenation pattern
Binding comparison with planar regioisomers
Antimicrobial and cell-model hit-to-lead
Halogenated 1,2,4-oxadiazole scaffold
Potency and selectivity in relevant assay panels
Chemical biology probe development
Synthetic handles (Br, Cl)
Probe derivatization efficiency
Analytical reference standard
Distinct chromatographic retention
Method selectivity for regioisomer separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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